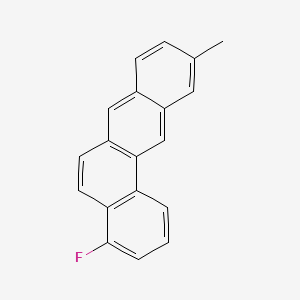

Benz(a)anthracene, 4-fluoro-10-methyl-

説明

Contextualizing Polycyclic Aromatic Hydrocarbon (PAH) Derivatives in Contemporary Chemical Biology Research

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused benzene (B151609) rings. researchgate.net These molecules are formed from the incomplete combustion of organic materials and are found in sources like engine exhaust, tobacco smoke, and fossil fuels. wikipedia.org In chemical biology, the focus extends beyond these parent compounds to their derivatives. PAH derivatives are generated through atmospheric chemical reactions or metabolic processes within the body. nih.govjst.go.jp

Contemporary research investigates these derivatives to understand their specific toxicities, which can differ significantly from the parent PAHs. nih.gov Studies focus on establishing structure-activity relationships to predict the toxic effects of a wide array of PAH derivatives, including their potential to cause oxidative stress or act as estrogenic or antiestrogenic agents. jst.go.jpresearchgate.net This research is critical for assessing the health risks posed by environmental pollutants. nih.gov

Significance of Benz(a)anthracene (B33201) Core Structures in Mechanistic Investigations

The benz(a)anthracene molecule, with its four fused rings, serves as a foundational structure in the study of PAH-induced carcinogenesis. researchgate.netwikipedia.org Its molecular framework is representative of a class of PAHs with a "bay region," a molecular feature strongly associated with carcinogenic activity. The parent compound, benz(a)anthracene, is a known carcinogenic component of tobacco smoke. wikipedia.org

The intricate structure of the benz(a)anthracene skeleton makes it a key target for synthetic chemistry, with researchers developing various methods for its assembly to study its biological activities. researchgate.net Mechanistic investigations often use the benz(a)anthracene core to explore how metabolic activation transforms a relatively inert hydrocarbon into a potent carcinogen. These studies examine how the molecule is processed by enzymes and how its metabolites interact with cellular macromolecules like DNA.

| Properties of Benz(a)anthracene | |

| Chemical Formula | C₁₈H₁₂ |

| Molar Mass | 228.294 g·mol⁻¹ |

| Appearance | White solid |

| Density | 1.19 g/cm³ |

| Melting Point | 158 °C (316 °F; 431 K) |

| Boiling Point | 438 °C (820 °F; 711 K) |

| Data sourced from NIST and PubChem. wikipedia.orgnist.gov |

Rationale for Halogenation and Methylation in PAH Research: The Case of Benz(a)anthracene, 4-fluoro-10-methyl-

Scientists strategically modify parent PAH structures with substituents like halogen atoms (halogenation) and methyl groups (methylation) to probe the mechanisms of carcinogenesis. These substitutions act as molecular tools to alter the electronic properties, metabolic pathways, and ultimately, the biological activity of the compound.

Halogenation , the addition of a halogen such as fluorine, is used to alter a molecule's electronic distribution and its susceptibility to metabolic attack. mdpi.comontosight.ai A fluorine atom can block certain sites from metabolic oxidation while influencing the reactivity of other regions of the molecule. This allows researchers to dissect the specific metabolic pathways that lead to detoxification versus toxic activation. ontosight.ai Halogenated PAHs are of significant interest as they are found in the environment and may pose unique health risks. mdpi.comgdut.edu.cn

Methylation , the addition of a methyl group, has been shown to significantly influence the carcinogenic potential of PAHs. nih.govca.gov The position of the methyl group on the benz(a)anthracene ring system is critical. For example, 7-methylbenz(a)anthracene is considered a carcinogen that is metabolically activated via a bay-region dihydrodiol-epoxide. nih.gov Methylation can enhance carcinogenicity by affecting the formation of these ultimate carcinogenic metabolites and their interactions with DNA. nih.gov

The compound Benz(a)anthracene, 4-fluoro-10-methyl- combines both of these strategic modifications. The fluorine at position 4 and the methyl group at position 10 create a unique derivative for studying the interplay of these substituents. The fluorine atom can block or alter metabolism in the angular ring, while the methyl group can influence the reactivity and metabolic fate of the molecule, providing a specialized tool for detailed mechanistic studies.

| Substitution | General Rationale in PAH Research |

| Halogenation (e.g., Fluorination) | Alters electronic properties; can block specific sites of metabolism; helps elucidate metabolic activation pathways. mdpi.comontosight.ai |

| Methylation | Can significantly increase carcinogenic activity; position of the group is critical to its effect; influences the formation of DNA-binding metabolites. nih.govca.gov |

Historical Perspectives on Fluorinated and Methylated Benz(a)anthracenes

The investigation into substituted PAHs has a long history, dating back to early efforts to understand the structural features responsible for cancer initiation. mdpi.com Seminal work in the mid-20th century laid the groundwork for our current understanding.

Studies published in the 1960s systematically explored the carcinogenicity of various fluoro derivatives of 10-methyl-1,2-benzanthracene (an older nomenclature for 7-methylbenz(a)anthracene). ca.gov This research demonstrated that the position of fluorine substitution had a profound impact on the carcinogenic activity of the methylated parent compound. For instance, early studies by Miller and Miller in 1960 and 1963 examined how fluorination at different positions, including the K-region, influenced tumor-inducing capabilities. ca.gov Concurrently, synthetic methods were being developed to access these specific fluorinated compounds for biological testing, as reported in a 1964 study on the synthesis of fluorinated 1,2-benzanthracenes. acs.org

Later research in the 1970s continued to build on this foundation, synthesizing and testing compounds like 5-fluoro-7,12-dimethylbenz(a)anthracene to further refine the understanding of structure-activity relationships. acs.org These historical studies were crucial in establishing the principle that specific chemical modifications to the benz(a)anthracene core could either enhance or diminish its carcinogenic power, paving the way for more sophisticated mechanistic investigations.

特性

CAS番号 |

2990-70-7 |

|---|---|

分子式 |

C19H13F |

分子量 |

260.3 g/mol |

IUPAC名 |

4-fluoro-10-methylbenzo[a]anthracene |

InChI |

InChI=1S/C19H13F/c1-12-5-6-13-10-14-7-8-17-16(3-2-4-19(17)20)18(14)11-15(13)9-12/h2-11H,1H3 |

InChIキー |

CDINAQYMBJWKKQ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=CC3=C(C=CC4=C3C=CC=C4F)C=C2C=C1 |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Benz a Anthracene, 4 Fluoro 10 Methyl and Analogues

Strategies for Regiospecific Fluorine Incorporation into Polycyclic Aromatic Systems

The introduction of a fluorine atom at a specific position within a polycyclic aromatic system is a formidable task due to the high reactivity of many fluorinating agents, which can lead to a mixture of isomers. mdpi.com However, several modern synthetic methods have been developed to achieve high regioselectivity.

One powerful strategy involves the ring-closing of fluorine-containing precursors. mdpi.com This approach circumvents the direct and often unselective fluorination of the pre-formed PAH skeleton. For instance, metal-catalyzed Friedel-Crafts-type intramolecular cyclization of difluoroalkenes can introduce fluorine into a phenacene skeleton in a "pinpoint" manner. mdpi.com Another elegant method is the Mallory reaction, which utilizes the intramolecular photocyclization of stilbene (B7821643) derivatives. mdpi.com This has been successfully applied to the synthesis of various fluorine-containing PAHs. mdpi.com

A modular synthesis for regiospecifically fluorinated PAHs has been described using a Julia-Kocienski olefination to create 1,2-diarylfluoroalkenes, which are then converted to the final product via oxidative photocyclization. nih.govnih.gov This method has been used to produce isomeric fluorinated benzo[c]phenanthrenes and chrysenes with yields for the photocyclization step ranging from 66–83%. nih.govnih.gov

Direct fluorination of the PAH core is also possible, though often less selective. Reagents like xenon difluoride (XeF₂) or N-fluoro-2,4-dinitroimidazole can be used, but they are expensive and can be difficult to handle. mdpi.com The primary drawback of direct fluorination is the potential formation of multiple regioisomers, which complicates purification. mdpi.com

| Method | Key Features | Typical Yields | Reference |

| Ring-Closing of Fluorinated Precursors | High regioselectivity, builds the PAH core with fluorine already in place. | Varies with specific reaction (e.g., 66-83% for photocyclization step). | mdpi.com |

| Julia-Kocienski Olefination / Photocyclization | Modular approach, allows for precise placement of fluorine. | 70–99% for olefination, 66–83% for photocyclization. | nih.govnih.gov |

| Direct Fluorination | Simpler concept, but often lacks regioselectivity. | Yields are often moderate and produce mixtures. | mdpi.com |

Approaches for Methyl Group Introduction on Benz(a)anthracene (B33201) Scaffolds

The introduction of a methyl group onto a benz(a)anthracene scaffold can be achieved through various methods, each with its own advantages and limitations. The position of the methyl group can significantly influence the properties of the resulting molecule. ontosight.ai

Classical Friedel-Crafts alkylation using a methyl halide and a Lewis acid catalyst is a common approach for introducing methyl groups to aromatic rings. However, this method can suffer from a lack of regioselectivity and the potential for polyalkylation on the electron-rich benz(a)anthracene system.

A more controlled method involves the use of organometallic reagents. For example, a pre-functionalized benz(a)anthracene, such as a bromo- or iodo-derivative, can undergo a cross-coupling reaction (e.g., Suzuki or Stille coupling) with an appropriate methyl-organometallic reagent. This strategy offers excellent control over the position of the newly introduced methyl group.

Furthermore, methyl groups can be introduced as part of the ring system during the construction of the benz(a)anthracene skeleton. For instance, using a methylated starting material in a cyclization reaction can ensure the methyl group is in the desired position in the final product. An example of this is the synthesis of 9-fluoro-12-methylbenz(a)anthracene, where a methyl ketone intermediate is cyclized using polyphosphoric acid (PPA). epa.gov

| Method | Key Features | Advantages | Disadvantages |

| Friedel-Crafts Alkylation | Direct methylation of the aromatic ring. | Simple reagents. | Poor regioselectivity, risk of polyalkylation. |

| Cross-Coupling Reactions | Reaction of a halobenz(a)anthracene with a methyl-organometallic reagent. | High regioselectivity. | Requires pre-functionalized starting material. |

| Incorporation during Ring Synthesis | Using a methylated precursor in the construction of the PAH skeleton. | Excellent regiocontrol. | Requires a more complex multi-step synthesis. |

Multi-step Synthetic Routes to Benz(a)anthracene, 4-fluoro-10-methyl- and Related Derivatives

A potential synthetic pathway could start from a fluorinated and methylated precursor. For example, a key intermediate could be a substituted naphthalene (B1677914) derivative that is then elaborated to form the final benz(a)anthracene ring system.

Similarly, the synthesis of 9-fluoro-12-methylbenz(a)anthracene was achieved by reacting 4-fluoro-2-(2-naphthylmethyl)benzoic acid with methyllithium (B1224462) to form a methyl ketone, which was subsequently cyclized with polyphosphoric acid in a 51% yield. epa.gov

These examples highlight a general strategy where a substituted benzoic acid is a key intermediate that undergoes cyclization to form the final benz(a)anthracene ring. The specific placement of the fluoro and methyl groups on the starting materials dictates the final substitution pattern of the product.

Purification Techniques for Fluorinated and Methylated Benz(a)anthracenes

The purification of the final product and intermediates is a critical step in the synthesis of fluorinated and methylated benz(a)anthracenes. Due to the potential for isomer formation and the presence of unreacted starting materials and byproducts, robust purification methods are essential.

Chromatography is the most widely used technique. Column chromatography using adsorbents like silica (B1680970) gel or alumina (B75360) is effective for separating compounds based on their polarity. The choice of solvent system (eluent) is crucial for achieving good separation. For PAHs, which are generally nonpolar, a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a slightly more polar solvent (like dichloromethane (B109758) or toluene) is often employed.

High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode, is a powerful tool for both analytical and preparative-scale purification of PAHs. It offers high resolution and can separate closely related isomers.

Recrystallization is another important purification method, especially for solid products. By dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, a more pure crystalline product can be obtained, leaving impurities behind in the solvent. For a compound like 8-fluoro-10-methyl-1,2-benzanthracene, recrystallization from a mixture of ethanol (B145695) and benzene (B151609) has been reported to yield the pure product. datapdf.com

Adsorption techniques using materials like activated carbon can also be employed to remove PAH impurities from solutions. nih.govresearchgate.net This method is particularly useful for removing trace amounts of colored or highly adsorbed impurities.

| Technique | Principle of Separation | Application for Fluorinated/Methylated Benz(a)anthracenes |

| Column Chromatography | Differential adsorption onto a stationary phase (e.g., silica gel). | Primary purification of reaction mixtures, separation of major components. |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a stationary phase and a liquid mobile phase under high pressure. | High-resolution separation of isomers, final purification for high-purity samples. |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid products, often used as a final purification step. |

| Adsorption | Adhesion of molecules to the surface of a solid adsorbent (e.g., activated carbon). | Removal of trace impurities, particularly from solutions. nih.govresearchgate.net |

Spectroscopic and Advanced Structural Elucidation of Benz a Anthracene, 4 Fluoro 10 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated PAH Structural Assignment (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For fluorinated PAHs like 4-fluoro-10-methylbenz(a)anthracene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular framework.

¹H NMR: The proton NMR spectrum is anticipated to display a complex pattern of signals in the aromatic region. The protons on the benz[a]anthracene skeleton will exhibit characteristic chemical shifts and coupling constants, which are influenced by the electron-donating methyl group and the electron-withdrawing fluorine atom. The methyl group protons at the 10-position would likely appear as a singlet in the upfield region typical for aromatic methyl groups. The fluorine atom at the 4-position will induce through-space and through-bond couplings with neighboring protons, leading to splitting of their signals, which can aid in their assignment.

¹³C NMR: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant, a key diagnostic feature. The chemical shifts of the aromatic carbons will be influenced by the substituent effects of the fluoro and methyl groups. For comparison, the chemical shifts of related compounds like 4-fluorobenzaldehyde (B137897) show the carbon attached to fluorine at a high chemical shift with a large coupling constant (¹J(C,F) = 256.7 Hz) rsc.org.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. A single resonance is expected for the fluorine atom at the 4-position. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom. For instance, the ¹⁹F chemical shift for 4-fluorobenzaldehyde is reported to be around -102.4 ppm rsc.org. The coupling of the fluorine atom with nearby protons (³J(H,F) and ⁴J(H,F)) can be observed in both the ¹H and ¹⁹F spectra, further confirming the structural assignment.

Table 1: Predicted NMR Data for Benz(a)anthracene (B33201), 4-fluoro-10-methyl-

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (Aromatic) | 7.0 - 9.0 | m | J(H,H), J(H,F) |

| ¹H (CH₃) | 2.5 - 3.0 | s | - |

| ¹³C (Aromatic) | 110 - 150 | m | J(C,F), J(C,H) |

| ¹³C (CH₃) | 20 - 25 | q | J(C,H) |

| ¹⁹F | -100 to -120 | m | J(F,H) |

Note: The data in this table is predictive and based on typical values for similar structural motifs.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For Benz(a)anthracene, 4-fluoro-10-methyl-, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₉H₁₃F.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 260.10, corresponding to the molecular weight of the compound nih.govnih.gov. The fragmentation pattern would be characteristic of the stable aromatic core. Common fragmentation pathways for PAHs involve the loss of hydrogen atoms or small neutral molecules. The presence of the methyl group might lead to the formation of a stable tropylium-like ion through rearrangement and loss of a hydrogen radical, resulting in a significant [M-1]⁺ peak. Loss of the entire methyl group could also be observed as an [M-15]⁺ peak. The fluorine atom is generally retained on the aromatic ring during fragmentation due to the strong C-F bond. The mass spectrum of the parent compound, benz[a]anthracene, shows a strong molecular ion peak at m/z 228 nist.gov. The methyl derivative, 4-methylbenz[a]anthracene (B134977), has a molecular ion at m/z 242 nist.gov.

Table 2: Predicted Mass Spectrometry Data for Benz(a)anthracene, 4-fluoro-10-methyl-

| Fragment Ion | Predicted m/z | Interpretation |

|---|---|---|

| [M]⁺ | 260 | Molecular Ion |

| [M-H]⁺ | 259 | Loss of a hydrogen radical |

| [M-CH₃]⁺ | 245 | Loss of a methyl radical |

| [M-HF]⁺ | 240 | Loss of hydrogen fluoride |

Note: The data in this table is predictive and based on known fragmentation patterns of similar compounds.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure Probing

UV-Vis absorption and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. The extended π-conjugated system of benz[a]anthracene gives rise to characteristic absorption and emission spectra. The parent anthracene (B1667546) molecule exhibits distinct vibronic bands in its UV-Vis spectrum researchgate.netshimadzu.com.

UV-Vis Absorption: The UV-Vis spectrum of Benz(a)anthracene, 4-fluoro-10-methyl- is expected to be similar to that of other benz[a]anthracene derivatives, showing multiple absorption bands in the UV and near-visible regions. For comparison, 10-methylbenz(a)anthracene in hexane (B92381) shows absorption maxima at 293 nm, 304 nm, 258 nm, 272 nm, and 282 nm nih.gov. The introduction of the fluoro and methyl groups will likely cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) due to their electronic effects on the π-system.

Fluorescence Spectroscopy: Aromatic hydrocarbons are often fluorescent, and their emission spectra can provide further insights into their electronic structure. Anthracene itself is known to be fluorescent researchgate.net. The fluorescence spectrum of Benz(a)anthracene, 4-fluoro-10-methyl- is expected to show a structured emission profile. The position of the emission maximum and the fluorescence quantum yield will be sensitive to the substituents and the solvent environment. The fluorescence of related benz[a]anthracene compounds has been studied, and they typically emit in the blue to green region of the spectrum researchgate.net.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

IR Spectroscopy: The IR spectrum of Benz(a)anthracene, 4-fluoro-10-methyl- is expected to be dominated by bands corresponding to the vibrations of the aromatic core. Characteristic aromatic C-H stretching vibrations are typically observed around 3100 cm⁻¹ researchgate.net. The C=C stretching vibrations of the aromatic rings will appear in the 1600-1450 cm⁻¹ region. The presence of the methyl group will give rise to C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations around 1450 and 1375 cm⁻¹. A key feature will be the C-F stretching vibration, which is expected to appear as a strong band in the 1250-1000 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings. The IR spectrum of anthracene shows characteristic peaks for its aromatic structure researchgate.netchemicalbook.com.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. Therefore, the C=C stretching modes of the aromatic rings are expected to give strong signals in the Raman spectrum. This can provide complementary information to the IR spectrum for a complete vibrational analysis.

X-ray Crystallography for Solid-State Molecular Conformation Analysis

While no specific crystal structure for 4-fluoro-10-methylbenz(a)anthracene has been found in the searched literature, analysis of related structures can provide valuable insights. For instance, the crystal structure of 6-fluoro-1,2,3,4,7,12-hexahydro-7-methyl-12-methylene-benz[a]anthracene shows a non-planar conformation with the central ring in a boat conformation nih.gov. It is expected that the aromatic core of 4-fluoro-10-methylbenz(a)anthracene would be largely planar, although minor distortions may occur due to steric interactions between the substituents and adjacent hydrogen atoms. X-ray analysis would also elucidate intermolecular interactions, such as π-π stacking, which govern the packing of the molecules in the crystal lattice.

Computational and Theoretical Investigations of Benz a Anthracene, 4 Fluoro 10 Methyl Reactivity

Quantum Chemical Calculations of Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. irjweb.comresearchgate.net The electronic properties of 4-fluoro-10-methyl-benz(a)anthracene are significantly influenced by its substituents, which in turn affect its reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and stability of a molecule. irjweb.com

| Substituent Group | General Effect on Frontier Orbitals | Impact on Reactivity |

|---|---|---|

| -CH₃ (Methyl) | Raises HOMO energy level | Increases electron-donating ability |

| -F (Fluoro) | Lowers HOMO and LUMO energy levels | Influences electrostatic interactions and can stabilize carbocations |

The precise impact of the 4-fluoro and 10-methyl substituents on the electronic structure of benz(a)anthracene (B33201) would be determined by the interplay of their electronic effects. Computational studies on substituted anthracenes have shown that the position of the substituent is crucial in determining its influence on the frontier orbitals. soton.ac.uk

Computational Modeling of Carbocation Stability and Formation Pathways in Oxidized Metabolites

The biological activity of many PAHs is linked to their metabolic activation to reactive intermediates, such as diol epoxides, which can form carbocations that bind to DNA. Computational modeling is a valuable tool for studying the stability of these carbocations and their formation pathways. princeton.edursc.org

For benz(a)anthracene derivatives, a key metabolic activation step is the formation of a bay-region diol epoxide. princeton.edu Subsequent opening of the epoxide ring leads to the formation of a highly reactive carbocation. DFT calculations have been employed to investigate the energetics of these processes. princeton.edursc.org These studies indicate that the formation of bay-region carbocations from the protonation of the 1,2-epoxide is an energetically favorable process. princeton.edu

The stability of the resulting carbocation is a critical determinant of the compound's reactivity. The substituents on the aromatic ring play a significant role in modulating this stability. A methyl group, depending on its position, can either stabilize or destabilize the carbocation. For instance, a bay-region methyl group can cause steric hindrance, leading to a distorted and less stable epoxide, which in turn facilitates ring opening and carbocation formation. rsc.org

A fluorine substituent can have a dual effect. While it is an electron-withdrawing group through the sigma bond framework, it can also act as a pi-electron donor through resonance, which can stabilize a nearby positive charge. princeton.edursc.org This p-pi back-bonding can be a significant stabilizing factor for carbocations. rsc.org

| Metabolic Intermediate | Formation Pathway | Role of Substituents in Stability |

|---|---|---|

| Bay-Region Diol Epoxide | Oxidation of the parent PAH | Methyl groups can introduce steric strain |

| Carbocation | Ring-opening of the diol epoxide | Fluorine can stabilize via p-pi back-bonding; methyl groups can have steric and electronic effects |

Analysis of Charge Delocalization Modes and Substituent Effects on Reactivity

The reactivity of the carbocations derived from 4-fluoro-10-methyl-benz(a)anthracene is intrinsically linked to the delocalization of the positive charge across the polycyclic system. Computational methods allow for a detailed analysis of this charge distribution. Techniques such as Natural Population Analysis (NPA) can be used to calculate the partial charges on each atom, providing a quantitative picture of charge delocalization. rsc.org

The extent of charge delocalization influences the stability of the carbocation; a more delocalized charge generally corresponds to a more stable and less reactive species. The substitution pattern on the benz(a)anthracene core significantly impacts the mode of charge delocalization.

Simulation of Reaction Intermediates Relevant to Biological Interactions

The ultimate carcinogenic and mutagenic effects of many PAHs are believed to arise from the covalent binding of their reactive metabolites to biological macromolecules, most notably DNA. nih.gov Computational simulations are crucial for understanding the structure and energetics of these interactions. The key reaction intermediates in this process are the diol epoxides. researchgate.net

The metabolic pathway to these intermediates involves enzymatic reactions catalyzed by cytochrome P450 and epoxide hydrolase. Computational studies can model the interaction of these intermediates with DNA. For PAHs, a primary target for covalent adduction is the exocyclic amino group of guanine (B1146940) residues in DNA. nih.gov

Simulations can be used to study the structure of these PAH-DNA adducts and the conformational changes they induce in the DNA double helix. researchgate.netchemrxiv.org These structural perturbations are thought to be a key factor in the miscoding and mutations that can lead to cancer. nih.gov The specific stereochemistry of the diol epoxide and the site of adduction on the DNA base are critical factors that influence the biological outcome. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment. soton.ac.uknih.gov For a molecule like 4-fluoro-10-methyl-benz(a)anthracene, MD simulations can offer insights into its preferred shapes and how it interacts with solvent molecules or biological targets.

Fluorine substitution can have a significant impact on the conformational preferences of a molecule. soton.ac.ukprinceton.edunih.gov MD simulations can explore the potential energy surface of the molecule to identify low-energy conformations and the barriers between them. This is particularly relevant for understanding how the molecule might fit into the active site of a metabolizing enzyme or intercalate into DNA.

MD simulations are also well-suited for studying the non-covalent interactions between the PAH and other molecules. researchgate.netchemrxiv.org For instance, simulations of PAHs and their metabolites within lipid bilayers can provide a model for their behavior in cell membranes. rsc.org These simulations can reveal the preferred location and orientation of the molecule within the membrane, which can be important for its transport and accessibility to intracellular targets. Furthermore, MD simulations of PAH-DNA adducts can elucidate the dynamic consequences of the adduct on the DNA structure and its interactions with DNA repair enzymes. researchgate.netchemrxiv.org

Mechanistic Studies of Bioactivation and Metabolism of Benz a Anthracene, 4 Fluoro 10 Methyl

In Vitro Metabolic Transformations by Enzyme Systems (e.g., Cytochrome P450 Monooxygenases, Epoxide Hydrolases)

The initial and rate-limiting step in the metabolism of many PAHs is catalyzed by the cytochrome P450 (CYP) monooxygenase system. nih.gov These heme-containing enzymes introduce an oxygen atom into the aromatic ring system, typically forming an electrophilic arene oxide intermediate. oup.com For Benz(a)anthracene (B33201), 4-fluoro-10-methyl-, CYP enzymes, particularly isoforms like CYP1A1 and CYP1B1 which are known to metabolize PAHs, would catalyze this initial oxidation at various positions on the molecule. nih.govkcl.ac.uk

Identification of Primary and Secondary Metabolites via Advanced Analytical Techniques

The biotransformation of Benz(a)anthracene, 4-fluoro-10-methyl- results in a suite of primary and secondary metabolites. Primary metabolites are the direct products of Phase I enzymatic reactions (oxidation, reduction, hydrolysis), while secondary metabolites are formed in Phase II reactions, which typically involve conjugation with endogenous molecules like glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. oup.com

Based on the metabolism of structurally related compounds, the expected primary metabolites would include phenols, quinones, and various trans-dihydrodiols formed at different positions on the aromatic rings. oup.comnih.gov For instance, metabolism of 7-methylbenz[a]anthracene (B135024) yields dihydrodiols at the 3,4-, 5,6-, 8,9-, and 10,11-positions, as well as metabolites hydroxylated at the methyl group. nih.gov

The identification and quantification of these metabolites are accomplished using advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection is a common method for separating and measuring PAH metabolites. nih.govhplc.euresearchgate.net For definitive structural elucidation and identification, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed. nih.gov

Table 1: Potential Metabolites of Benz(a)anthracene, 4-fluoro-10-methyl-

| Metabolite Type | Specific Examples |

| Primary Metabolites (Phase I) | 4-fluoro-10-methyl-benz(a)anthracene-trans-1,2-dihydrodiol |

| 4-fluoro-10-methyl-benz(a)anthracene-trans-3,4-dihydrodiol | |

| 4-fluoro-10-methyl-benz(a)anthracene-trans-8,9-dihydrodiol | |

| 4-fluoro-10-hydroxymethyl-benz(a)anthracene | |

| Various phenolic derivatives (e.g., 3-hydroxy-, 9-hydroxy-) | |

| Secondary Metabolites (Phase II) | Glucuronide and sulfate conjugates of phenolic metabolites |

| Glutathione conjugates |

Pathways of Metabolic Activation: Bay-Region Diol Epoxide Formation versus One-Electron Oxidation

Metabolic activation refers to the enzymatic conversion of a relatively inert chemical into a reactive species capable of binding to cellular macromolecules like DNA. For many carcinogenic PAHs, the predominant pathway of activation is the formation of a bay-region diol epoxide. researchgate.netresearchgate.net

This multi-step process for Benz(a)anthracene, 4-fluoro-10-methyl- would involve:

Initial Oxidation: CYP-mediated formation of an epoxide at the 1,2- or 3,4-positions.

Hydration: Epoxide hydrolase-catalyzed conversion of the epoxide to a trans-dihydrodiol (e.g., 4-fluoro-10-methyl-benz(a)anthracene-trans-1,2-dihydrodiol or -trans-3,4-dihydrodiol).

Second Epoxidation: A subsequent epoxidation by CYP enzymes on the same ring, adjacent to the dihydrodiol, forms the ultimate carcinogenic metabolite: a bay-region diol epoxide. researchgate.netnih.govresearchgate.net These diol epoxides are highly electrophilic and can react with nucleophilic sites on DNA, forming stable adducts that can lead to mutations if not repaired. nih.govnih.gov

An alternative pathway of metabolic activation is one-electron oxidation. researchgate.netresearchgate.net This process, which can also be catalyzed by CYP enzymes acting as peroxidases, involves the removal of a single electron from the aromatic system to form a radical cation. researchgate.net This reactive intermediate can then directly bind to DNA or react with water to form other metabolites. researchgate.net The relative importance of the diol epoxide pathway versus one-electron oxidation can be influenced by the specific structure of the PAH and its substituents.

Regio- and Stereoselectivity in the Biotransformation of Fluorinated Benz(a)anthracene Derivatives

The enzymatic metabolism of PAHs is often highly specific. Regioselectivity refers to the preference for enzymatic attack at a particular region of the molecule. For example, in the metabolism of 7-chlorobenz[a]anthracene and 7-bromobenz[a]anthracene, rodent liver microsomes preferentially metabolize the C-8 and C-9 positions. nih.gov Similarly, for 4-fluoro-10-methyl-benz(a)anthracene, it is expected that metabolism would favor certain positions over others, influenced by the electronic and steric effects of the fluoro and methyl groups.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. When epoxide hydrolase converts an arene oxide to a trans-dihydrodiol, the process is often highly stereoselective, producing predominantly one enantiomer. nih.gov For instance, the metabolism of 7-Cl-BA and 7-Br-BA by mouse liver microsomes preferentially yields trans-dihydrodiol metabolites with an R,R absolute configuration. nih.gov In contrast, the fungus Cunninghamella elegans produces major dihydrodiol enantiomers with S,S stereochemistry from 4-methylbenz[a]anthracene (B134977). nih.gov This specificity is critical, as different stereoisomers of diol epoxides can have vastly different biological activities.

Table 2: Illustrative Regio- and Stereoselectivity in Benz(a)anthracene Metabolism

| Parent Compound | Major Site of Metabolism (Regioselectivity) | Predominant Dihydrodiol Enantiomer (Stereoselectivity) |

| 7-Chlorobenz[a]anthracene | 8,9-position | R,R configuration |

| 4-Methylbenz[a]anthracene (fungal) | Methyl group, 8,9- and 10,11-positions | S,S configuration |

Role of Fluorine and Methyl Substituents in Modulating Metabolic Fates

The substituents on the benz(a)anthracene core are not passive observers in metabolism; they actively direct the metabolic fate of the molecule.

The methyl group at the 10-position is in the "bay region." A methyl group in this location can have a profound enhancing effect on tumorigenicity. researchgate.net This is thought to be due to its influence on the formation and reactivity of the bay-region diol epoxide. The methyl group can distort the planarity of the aromatic system, which may destabilize the proximate epoxide and favor the ring-opening reaction that leads to a reactive carbocation and subsequent DNA binding. researchgate.net

Dna Adduct Formation and Molecular Interactions of Benz a Anthracene, 4 Fluoro 10 Methyl

Mechanisms of Covalent Binding to Nucleic Acids (DNA and RNA)

The covalent binding of polycyclic aromatic hydrocarbons (PAHs) like Benz(a)anthracene (B33201), 4-fluoro-10-methyl- to nucleic acids is a critical step in their carcinogenic activity. ontosight.ai This process is not direct; PAHs require metabolic activation to transform into reactive intermediates that can then form covalent bonds with DNA and RNA. osti.gov

The primary mechanism involves the formation of diol epoxides. For many benz[a]anthracene derivatives, the metabolic pathway leads to the formation of a highly reactive bay-region diol epoxide. nih.gov This electrophilic intermediate can then attack nucleophilic sites on nucleic acid bases, primarily guanine (B1146940) and adenine, leading to the formation of stable DNA adducts. nih.gov

For instance, studies on 7-methylbenz[a]anthracene (B135024) and its 9- and 10-fluoro derivatives have shown that their racemic bay-region anti-diol epoxides react with calf thymus DNA to form adducts with deoxyguanosine and deoxyadenosine (B7792050). nih.gov The presence of a fluoro substituent can influence the biological activity of methylbenz[a]anthracenes, and it is suggested that this influence may be due to effects on the initial formation of the diol rather than altering the reactivity of the diol epoxide itself. nih.gov

While direct studies on the 4-fluoro-10-methyl derivative are limited, it is anticipated that it would follow a similar metabolic activation pathway, leading to the formation of a diol epoxide in the bay region, which subsequently binds to DNA and potentially RNA.

Characterization of DNA Adduct Structures and Stereochemistry

The DNA adducts formed from the reaction of benz[a]anthracene diol epoxides with nucleic acids have been characterized in several studies of related compounds. The reaction of the bay-region anti-diol epoxides of 7-methylbenz[a]anthracene and its 9- and 10-fluoro derivatives with calf thymus DNA resulted in similar DNA adduct profiles for all three compounds. nih.gov These profiles consisted of two deoxyguanosine and two deoxyadenosine adducts, which were tentatively identified as trans addition products. nih.gov

The stereochemistry of the diol epoxide is a crucial determinant of the final adduct structure. For 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), it has been shown that the major anti-dihydrodiol epoxide-DNA adducts arise from the (4R,3S)-dihydrodiol (2S,1R)-epoxide, while the major syn-dihydrodiol epoxide-DNA adducts originate from the (4S,3R)-dihydrodiol (2S,1R)-epoxide. nih.gov This highlights the stereospecificity of the interactions between the activated PAH and DNA.

| Adduct Type | Precursor Diol Epoxide Stereoisomer |

|---|---|

| anti-dihydrodiol epoxide-DNA adducts | (4R,3S)-dihydrodiol (2S,1R)-epoxide |

| syn-dihydrodiol epoxide-DNA adducts | (4S,3R)-dihydrodiol (2S,1R)-epoxide |

Influence of Substituent Position on Adduct Formation Efficiency and Specificity

The position of substituents on the benz[a]anthracene ring system significantly impacts the efficiency and specificity of DNA adduct formation. The presence and location of fluoro and methyl groups can alter the electronic properties and steric hindrance of the molecule, thereby affecting its metabolic activation and subsequent reaction with DNA.

A study comparing 7,12-dimethylbenz[a]anthracene (DMBA) with its 2-fluoro analog (2F-DMBA) found that the noncarcinogenic 2F-DMBA bound to DNA at levels of only 5-10% that of the potent carcinogen DMBA. nih.gov This suggests that the position of the fluoro group is critical to the molecule's ability to form DNA adducts. nih.gov

In contrast, 10-fluoro-7,12-dimethylbenz[a]anthracene (10-F-DMBA) was found to be a more potent skin tumor initiator than DMBA, and the quantity of 10-F-DMBA covalently bound to mouse epidermal DNA was greater than that of DMBA at all tested doses. nih.gov Interestingly, while the total binding was increased, there was a marked reduction in the relative proportion of syn-diol-epoxide:DNA adducts in samples from 10-F-DMBA-treated mice. nih.gov

Research on 7-methylbenz[a]anthracene and its 9- and 10-fluoro derivatives indicated that the extent of covalent binding to calf thymus DNA was similar for all three diol epoxides. nih.gov However, the presence of fluoro-substituents in the 9- or 10-position did not enhance, and in some cases reduced, the tumor-initiating activity of the 3,4-diols of these hydrocarbons. nih.gov This suggests that the influence of a fluoro-substituent at position 10 of the benz[a]anthracene nucleus is likely on the initial formation of the 3,4-diol rather than on the reactivity of the bay-region diol epoxide. nih.gov

| Compound | Relative DNA Binding Level |

|---|---|

| 7,12-dimethylbenz[a]anthracene (DMBA) | 100% |

| 2-fluoro-7,12-dimethylbenz[a]anthracene (2F-DMBA) | 5-10% of DMBA |

| 10-fluoro-7,12-dimethylbenz[a]anthracene (10-F-DMBA) | Greater than DMBA |

Interrogation of Non-covalent Interactions with Biological Macromolecules

Beyond covalent adduct formation, non-covalent interactions play a crucial role in the biological activity of PAHs. rsc.org These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to the structure and function of biomacromolecules like DNA and proteins. rsc.org

For PAHs, non-covalent interactions can influence their transport and localization within cells, as well as their orientation within the active sites of metabolic enzymes. The planar aromatic structure of benz[a]anthracene derivatives facilitates intercalation between the base pairs of DNA, a non-covalent interaction that can precede covalent binding and potentially disrupt DNA replication and transcription.

Structure Activity Relationships and Mechanistic Insights from Substituted Benz a Anthracene Studies

Impact of Fluorine Substitution on Chemical Reactivity Underlying Biological Interactions

The introduction of a fluorine atom onto the benz(a)anthracene (B33201) skeleton significantly alters the molecule's electronic properties, which in turn influences its chemical reactivity and biological interactions. ontosight.ai Fluorine is the most electronegative element, and its substitution on an aromatic ring system like benz(a)anthracene exerts a strong electron-withdrawing inductive effect. This modification can affect the molecule's electron density, solubility, and its ability to interact with biological molecules. ontosight.ai

In the context of polycyclic aromatic hydrocarbon (PAH) carcinogenicity, metabolic activation to reactive intermediates is a critical step. ontosight.ai Fluorination can influence these metabolic and detoxification pathways. ontosight.ai The electronic properties of fluorine can impact the stability of carbocation intermediates that are formed during the metabolic activation process. researchgate.net Specifically, a fluorine atom located at a position bearing a significant positive charge in the carbocation can lead to stabilization through p-pi back-bonding. researchgate.net Conversely, if the fluorine is at a position with negative charge density, it can lead to inductive destabilization. researchgate.net

Effects of Methyl Group Position on Bioactivation Pathways and Subsequent Molecular Events

The position of a methyl group on the benz(a)anthracene nucleus plays a pivotal role in defining the pathways of metabolic activation and the resulting biological consequences. Methyl substitution can significantly influence the effects of monomethylated benz[a]anthracenes (MeBaAs) associated with the activation of the aryl hydrocarbon receptor (AhR) and other toxic events. nih.gov Generally, methyl substitution enhances the AhR-mediated activity of benz(a)anthracene derivatives. nih.gov

For 4-fluoro-10-methyl-benz(a)anthracene, the methyl group is located in the "bay region" of the molecule. Bioactivation of PAHs often involves the formation of diol epoxides, and the bay region theory posits that diol epoxides with the epoxide ring in the bay region are particularly carcinogenic. The methyl group's presence can influence where metabolic enzymes, such as cytochrome P450, initially oxidize the molecule. Studies on 4-methylbenz[a]anthracene (B134977) have shown that metabolism occurs primarily at the methyl group itself (forming a hydroxymethyl group), followed by further metabolism at the 8,9- and 10,11-positions to form dihydrodiols. nih.gov Notably, no detectable dihydrodiol formation occurred at the methyl-substituted 3,4-double bond. nih.gov

Furthermore, research on various MeBaAs has revealed distinct biological activities depending on the methyl position. For instance, 10-methylbenz[a]anthracene (B135079) was found to induce apoptosis and the accumulation of phosphorylated p53, which could be linked to the induction of oxidative stress, similar to the potent carcinogen 7,12-dimethylbenz[a]anthracene (B13559). nih.gov In contrast, other MeBaAs did not induce apoptosis but did promote cell proliferation. nih.gov This indicates that the specific location of the methyl group, such as the 10-position, can trigger unique molecular events and bioactivation pathways that differ from other isomers. nih.gov A bay-region methyl group can also cause structural distortion, deviating the aromatic system from planarity, which destabilizes the corresponding epoxide and favors the ring-opening reaction that generates a reactive carbocation. researchgate.net

Comparative Analysis of Fluorinated and Methylated Analogues in Modulating Biological Processes

Comparative studies of fluorinated and methylated benz(a)anthracene analogues reveal significant differences in their ability to modulate biological processes, particularly in the context of carcinogenicity. The general finding is that methyl substitution is significantly more effective at enhancing tumorigenic activity than fluorine substitution at the same positions. nih.gov

In mouse skin tumor-initiation assays, 7,12-dimethylbenz[a]anthracene (7,12-DMBA) is a potent carcinogen, orders of magnitude more active than its monomethylated counterparts, 7-methylbenz[a]anthracene (B135024) (7-MeBaA) and 12-methylbenz[a]anthracene (12-MeBaA). nih.gov When comparing methyl and fluoro analogues directly, the difference is stark. 7-fluorobenz[a]anthracene, 12-fluorobenz[a]anthracene, and 7,12-difluorobenz[a]anthracene had only a fraction (0.15, 0.26, and <0.005 times, respectively) of the tumor-initiating activity of their methyl-substituted counterparts. nih.gov Despite this, these fluorinated compounds were still several times more active than the parent compound, benz[a]anthracene. nih.gov

In di-substituted derivatives, the interplay between the two groups is also evident. 7-methyl-12-fluorobenz[a]anthracene was found to be more than twice as tumorigenic as 7-fluoro-12-methylbenz[a]anthracene. nih.gov However, both of these mixed-substitution compounds were much less active than 7,12-DMBA. nih.gov This suggests that while a methyl group generally enhances carcinogenic potential more than a fluorine atom, the relative positions and interactions between substituents are critical. Computational studies have also indicated that methylated derivatives are less sensitive to substituent effects compared to fluorinated analogues, suggesting a more robust influence on the electronic structure and subsequent reactivity. researchgate.net

| Compound | Relative Tumor-Initiating Activity |

|---|---|

| 7,12-dimethylbenz[a]anthracene | High |

| 7-methylbenz[a]anthracene | Moderate |

| 12-methylbenz[a]anthracene | Moderate |

| 7-fluorobenz[a]anthracene | Low (0.15x activity of 7-MeBaA) |

| 12-fluorobenz[a]anthracene | Low (0.26x activity of 12-MeBaA) |

| 7,12-difluorobenz[a]anthracene | Very Low (<0.005x activity of 7,12-DMBA) |

| 7-methyl-12-fluorobenz[a]anthracene | Moderate-High |

| 7-fluoro-12-methylbenz[a]anthracene | Moderate (Less than half the activity of 7-methyl-12-fluoro-BaA) |

| Benz[a]anthracene | Very Low |

Elucidating Mechanistic Drivers of Biological Outcomes Based on Substituent Effects

The distinct biological outcomes observed for fluorinated and methylated benz(a)anthracenes can be explained by the fundamental electronic and steric properties of the fluorine and methyl substituents. The carcinogenicity of PAHs is largely driven by their metabolic conversion to diol epoxides, which can then form covalent adducts with DNA. The stability of the carbocation formed upon the opening of the epoxide ring is a key determinant of reactivity towards DNA.

The methyl group is electron-donating and hyperconjugating, which helps to stabilize an adjacent carbocation. When a methyl group is positioned in the bay region, it can significantly stabilize the ultimate carbocationic intermediate, thereby increasing its reactivity and, consequently, its carcinogenic potential. This electronic stabilization is a primary mechanistic driver for the enhanced biological activity of methylated PAHs. researchgate.net

In contrast, the fluorine atom is strongly electron-withdrawing. While it can participate in some p-pi back-bonding, its dominant inductive effect tends to destabilize carbocation intermediates. researchgate.net By withdrawing electron density from the aromatic system, a fluorine substituent can reduce the propensity for metabolic activation or decrease the stability and reactivity of the resulting carbocation, leading to lower carcinogenicity compared to a methyl analogue. For example, the substitution of fluorine in the K-region of 10-methyl-1,2-benzanthracene was found to abolish its carcinogenic activity, likely by impeding the metabolic reactions necessary for bioactivation at that site. aacrjournals.org Therefore, the opposing electronic natures of the methyl (donating) and fluoro (withdrawing) groups are the principal mechanistic drivers behind their different impacts on the biological activities of benz(a)anthracene derivatives.

Environmental Fate and Biotransformation Studies of Benz a Anthracene Derivatives

Microbial Biotransformation Pathways of Substituted Benz(a)anthracenes

The microbial biotransformation of benz(a)anthracene (B33201) typically initiates with an oxidative attack on the aromatic rings. Soil bacteria and fungi have demonstrated the ability to degrade this four-ring PAH. For instance, the soil bacterium Sphingobium sp. strain KK22 has been shown to biotransform benz(a)anthracene, with nearly 50% transformation occurring within the first 48 hours of incubation. nih.gov The degradation process involves initial oxidation at various carbon positions, including the 1,2-, 3,4-, 8,9-, and 10,11-positions. nih.gov This leads to the formation of dihydroxylated intermediates, which are then subject to ring cleavage. nih.gov

In the case of substituted benz(a)anthracenes, the position and nature of the substituent play a crucial role in determining the metabolic pathway. For methylated benz(a)anthracenes, such as 7,12-dimethylbenz(a)anthracene, microbial transformation has been observed in cultures of Pseudomonas aeruginosa and Penicillium notatum, leading to the formation of methyl-hydroxylated metabolites. nih.gov Similarly, the fungus Cunninghamella elegans metabolizes 4-methylbenz(a)anthracene primarily at the methyl group, followed by further oxidation at the 8,9- and 10,11-positions to form trans-dihydrodiols. nih.gov

For Benz(a)anthracene, 4-fluoro-10-methyl- , it can be inferred that microbial degradation would likely proceed through several potential pathways, influenced by both the fluoro and methyl substituents. The initial enzymatic attack could occur at an unsubstituted region of the molecule, such as the 1,2- or 8,9-positions, leading to the formation of dihydrodiols. Alternatively, oxidation of the methyl group at the 10-position could be a primary transformation step, similar to the metabolism of other methylated PAHs. nih.gov The fluorine atom at the 4-position is expected to influence the regioselectivity of the enzymatic attack due to its electron-withdrawing nature.

Table 1: Proposed Initial Biotransformation Products of Substituted Benz(a)anthracenes

| Substituted Benz(a)anthracene | Microorganism | Initial Biotransformation Products |

|---|---|---|

| 7,12-Dimethylbenz(a)anthracene | Pseudomonas aeruginosa, Penicillium notatum | Methyl-hydroxylated metabolites |

| 4-Methylbenz(a)anthracene | Cunninghamella elegans | 4-Hydroxymethylbenz(a)anthracene, trans-8,9-dihydro-8,9-dihydroxy-4-hydroxymethylbenz(a)anthracene, trans-10,11-dihydro-10,11-dihydroxy-4-hydroxymethylbenz(a)anthracene |

Enzymatic Systems Involved in Environmental Degradation Processes

The environmental degradation of PAHs is mediated by a variety of microbial enzymatic systems. In bacteria, the initial step in the aerobic degradation of PAHs is often catalyzed by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring to form cis-dihydrodiols. This is a key difference from the monooxygenase-catalyzed reactions in fungi and higher organisms.

Fungi, particularly white-rot fungi, utilize extracellular ligninolytic enzymes for the degradation of a wide range of persistent organic pollutants, including PAHs. nih.gov These enzymes include lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase. inrs.ca LiP and MnP are capable of oxidizing PAHs with high ionization potentials. nih.govresearchgate.net For example, Phanerochaete chrysosporium utilizes these peroxidases for the initial oxidation of PAHs. nih.gov

In addition to these extracellular enzymes, intracellular cytochrome P450 monooxygenases are also pivotal in the fungal and yeast-mediated degradation of PAHs. nih.govmdpi.com These enzymes introduce a single oxygen atom into the PAH ring, forming an epoxide, which is then hydrolyzed by epoxide hydrolase to a trans-dihydrodiol. nih.gov Studies with Cunninghamella elegans have shown that the metabolism of 4-methylbenz(a)anthracene is catalyzed by a cytochrome P-450 monooxygenase and epoxide hydrolase system. nih.gov

For Benz(a)anthracene, 4-fluoro-10-methyl- , both bacterial dioxygenases and fungal monooxygenases and peroxidases could potentially be involved in its degradation. The specific enzymes and the resulting metabolic pathways would depend on the microbial species present and the environmental conditions.

Table 2: Key Enzymatic Systems in the Degradation of Benz(a)anthracene and its Derivatives

| Enzyme System | Microorganism Type | Mechanism of Action |

|---|---|---|

| Dioxygenases | Bacteria | Incorporation of two oxygen atoms to form cis-dihydrodiols |

| Lignin Peroxidase (LiP) | White-rot fungi | Oxidation of high ionization potential PAHs |

| Manganese Peroxidase (MnP) | White-rot fungi | Indirect oxidation of PAHs via lipid peroxidation |

| Laccase | Fungi | Oxidation of phenolic compounds, can co-oxidize PAHs |

Influence of Fluorine and Methyl Substituents on Environmental Persistence and Degradation Rates

The persistence of a PAH in the environment is influenced by its chemical structure, including the presence of substituents. ijaar.org Both fluorine and methyl groups can significantly alter the degradation rate of benz(a)anthracene.

The presence of a fluorine atom generally increases the recalcitrance of aromatic compounds to microbial degradation. The strong carbon-fluorine bond is difficult for microbial enzymes to cleave. Furthermore, the high electronegativity of fluorine can decrease the electron density of the aromatic rings, making them less susceptible to electrophilic attack by oxygenases. This can lead to slower degradation rates and increased environmental persistence. ontosight.ai

On the other hand, the effect of a methyl group on PAH degradation is more complex and position-dependent. In some cases, the methyl group can enhance degradation by providing a site for initial oxidative attack, as seen in the metabolism of 4-methylbenz(a)anthracene by Cunninghamella elegans. nih.gov However, in other instances, a methyl group can sterically hinder the enzymatic approach to the aromatic rings, thereby slowing down the degradation process. The biodegradation half-lives of 7,12-dimethylbenz(a)anthracene in different soil types suggest that while degradation does occur, it is not a rapid process. nih.gov

Table 3: Predicted Influence of Substituents on the Environmental Fate of Benz(a)anthracene

| Substituent | Position | Predicted Effect on Degradation Rate | Rationale |

|---|---|---|---|

| 4-Fluoro | 4 | Decrease | Increased chemical stability due to the strong C-F bond; deactivation of the aromatic ring towards electrophilic attack. |

Emerging Research Avenues and Future Directions for Benz a Anthracene, 4 Fluoro 10 Methyl

Advanced Spectroscopic Techniques for In Situ Characterization of Biological Interactions

Understanding the direct interactions of Benz(a)anthracene (B33201), 4-fluoro-10-methyl- with biological macromolecules such as DNA and proteins is crucial for elucidating its mechanism of toxicity. Advanced spectroscopic techniques offer the potential for real-time, in situ characterization of these interactions within cellular environments.

Fluorescence spectroscopy, in particular, is a powerful tool for studying PAHs, which are often naturally fluorescent. shimadzu.com Researchers can monitor changes in the fluorescence emission spectra of Benz(a)anthracene, 4-fluoro-10-methyl- upon binding to a biological target. researchgate.netnih.gov Variations in emission maxima, quantum yields, and fluorescence lifetimes can provide detailed information about the binding event and the nature of the binding site. researchgate.netnih.gov Future studies may employ techniques like Förster Resonance Energy Transfer (FRET) to measure distances between the PAH and specific sites on a biomolecule, and fluorescence-lifetime imaging microscopy (FLIM) to map its distribution and interactions within living cells.

| Technique | Application for Benz(a)anthracene, 4-fluoro-10-methyl- | Potential Insights |

| Steady-State & Time-Resolved Fluorescence Spectroscopy | Monitoring interactions with DNA, proteins, and lipids. | Binding affinity, stoichiometry, conformational changes in macromolecules, local microenvironment polarity. researchgate.net |

| Fluorescence-Lifetime Imaging Microscopy (FLIM) | Visualizing the subcellular distribution and binding state of the compound in living cells. | Identification of target organelles, quantification of bound vs. unbound fractions. |

| Förster Resonance Energy Transfer (FRET) | Measuring proximity to specific fluorescently-labeled biomolecules. | Mapping binding sites on proteins or DNA, studying protein-protein interactions induced by the compound. |

| Circular Dichroism (CD) Spectroscopy | Analyzing conformational changes in DNA and proteins upon binding. | Understanding how the compound alters the secondary structure of its biological targets. nih.gov |

| Surface-Enhanced Raman Spectroscopy (SERS) | Obtaining vibrational fingerprints of the compound while interacting with surfaces, such as cell membranes. | Detailed structural information about the compound's orientation and interaction at biological interfaces. |

These advanced spectroscopic methods will allow for a more dynamic and detailed picture of how Benz(a)anthracene, 4-fluoro-10-methyl- engages with cellular components, moving beyond static analyses to real-time observations in biologically relevant contexts.

Integration of Omics Technologies to Elucidate Molecular Responses

The biological effects of Benz(a)anthracene, 4-fluoro-10-methyl- extend beyond direct interaction with its primary targets. The cellular response to chemical exposure involves complex and interconnected changes in gene expression, protein levels, and metabolite profiles. Omics technologies provide a global, systems-level view of these responses. mdpi.com

Transcriptomics (e.g., RNA-seq) can identify genes whose expression is up- or down-regulated following exposure, revealing the signaling pathways and cellular processes that are perturbed. Proteomics , using mass spectrometry-based approaches, can quantify changes in the abundance of thousands of proteins, providing insight into the functional consequences of altered gene expression. nih.govmdpi.commdpi.com This can help identify specific enzymes involved in the metabolism of Benz(a)anthracene, 4-fluoro-10-methyl-, or proteins that are part of a stress response. researchgate.netresearchgate.netMetabolomics can characterize the downstream effects on cellular metabolism by profiling endogenous small molecules, potentially identifying biomarkers of exposure or effect. The integration of these omics datasets can provide a comprehensive model of the cellular response to this specific fluorinated PAH.

| Omics Technology | Objective | Key Information Gained |

| Transcriptomics | Identify differentially expressed genes. | Perturbed signaling pathways (e.g., aryl hydrocarbon receptor pathway), activation of stress responses, DNA repair pathways. mdpi.com |

| Proteomics | Quantify changes in global protein expression and post-translational modifications. | Identification of metabolic enzymes, changes in structural proteins, altered protein-protein interaction networks. nih.govmdpi.com |

| Metabolomics | Profile changes in endogenous small-molecule metabolites. | Disruption of metabolic pathways (e.g., energy metabolism, lipid metabolism), identification of novel biomarkers of exposure and effect. researchgate.net |

| Adductomics | Identify and quantify DNA and protein adducts. | Characterization of the "biologically effective dose," understanding the specific reactive metabolites formed and their targets. nih.govnih.gov |

By combining these powerful technologies, researchers can move from a single-target perspective to a holistic understanding of the molecular networks that are impacted by Benz(a)anthracene, 4-fluoro-10-methyl-.

Development of Novel Computational Models for Predicting Mechanistic Outcomes

Computational modeling is an increasingly vital tool for predicting the biological activity of chemicals and prioritizing them for further testing. nih.gov For Benz(a)anthracene, 4-fluoro-10-methyl-, in silico approaches can provide valuable insights into its potential carcinogenicity and mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. researchgate.net By developing QSAR models trained on data from a wide range of PAHs, it may be possible to predict the carcinogenic potential of Benz(a)anthracene, 4-fluoro-10-methyl-. acs.orgrsc.org These models use molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. mdpi.com

Molecular docking simulations can predict how Benz(a)anthracene, 4-fluoro-10-methyl- and its metabolites might bind to the active sites of metabolic enzymes (like cytochrome P450s) or to the DNA helix. biointerfaceresearch.comresearchgate.net These simulations can help to rationalize why certain metabolites are formed and why the compound forms adducts at specific DNA sites. nih.gov More advanced methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, can be used to model the chemical reactions involved in metabolic activation and DNA adduct formation with high accuracy.

| Computational Approach | Purpose | Predicted Outcomes |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. | Carcinogenicity, mutagenicity, receptor binding affinity. nih.govrsc.org |

| Molecular Docking | Simulate the binding of a molecule to a biological target. | Preferred binding modes and affinities to metabolic enzymes and DNA; prediction of metabolic fate. nih.govbiointerfaceresearch.com |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the molecule and its complex with a biological target over time. | Stability of ligand-protein complexes, conformational changes in DNA upon adduct formation. |

| Quantum Mechanics (QM) | Model the electronic structure and reactivity of the molecule. | Prediction of metabolic activation pathways, stability of reactive intermediates (e.g., diol epoxides, radical cations). acs.org |

These computational tools, when used in conjunction with experimental data, can accelerate research by generating testable hypotheses and providing a theoretical framework for understanding the behavior of Benz(a)anthracene, 4-fluoro-10-methyl- at the molecular level.

Exploration of New Synthetic Routes for Isotope-Labeled Derivatives for Mechanistic Tracing

Mechanistic studies often rely on the ability to track the fate of a molecule through complex biological systems. The synthesis of isotope-labeled derivatives of Benz(a)anthracene, 4-fluoro-10-methyl- is a key enabling technology for such studies. nih.gov Incorporating stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C) creates a chemical "tag" that can be detected by techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Future research will focus on developing efficient and versatile synthetic routes to introduce isotopes at specific positions within the molecule. For example, labeling the methyl group with ¹³C could help trace its fate during metabolism, while labeling the aromatic rings could help in identifying and quantifying DNA adducts. These labeled compounds are invaluable for:

Metabolite Identification: Tracing the path of the parent compound to its various metabolic products.

Pharmacokinetic Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of the compound in vivo.

DNA Adduct Analysis: Using isotope-dilution mass spectrometry for highly sensitive and accurate quantification of specific DNA adducts. nih.gov

NMR Spectroscopy: Probing the structure and dynamics of the compound when bound to a biological target. nih.gov

| Isotope | Labeling Position (Example) | Application | Detection Method |

| ²H (Deuterium) | Aromatic positions | Altering metabolic rates (kinetic isotope effect) to probe mechanisms; internal standard for mass spectrometry. | Mass Spectrometry |

| ¹³C | Methyl group or aromatic backbone | Tracing carbon skeleton through metabolic pathways; structural analysis of metabolites and adducts. | Mass Spectrometry, NMR Spectroscopy |

| ¹⁵N | (If incorporated into a derivative) | Probing interactions at specific nitrogen-containing sites. | NMR Spectroscopy |

| ³H (Tritium) | Any non-exchangeable position | Highly sensitive tracing for ADME studies and adduct quantification. | Liquid Scintillation Counting, Accelerator Mass Spectrometry |

The development of novel synthetic methodologies will be crucial for making these essential research tools more accessible to the scientific community.

Role of Molecular Microenvironment in Modulating Bioactivation and Adduct Formation

The biological activity of Benz(a)anthracene, 4-fluoro-10-methyl- is not solely determined by its intrinsic chemical properties but is also heavily influenced by its immediate molecular microenvironment. The environment within an enzyme's active site, the hydrophobic core of a lipid membrane, or the major groove of DNA can all modulate the compound's reactivity and fate.

The bioactivation of many PAHs to their ultimate carcinogenic forms (often diol epoxides) is catalyzed by cytochrome P450 enzymes. cdc.gov The specific isoforms of P450 present, their expression levels, and the precise geometry of their active sites can dramatically influence the profile of metabolites produced. The fluorine substituent on Benz(a)anthracene, 4-fluoro-10-methyl- may affect how the molecule docks into the P450 active site, potentially altering the regioselectivity of its metabolism compared to its non-fluorinated counterpart. nih.gov

Once a reactive metabolite is formed, its subsequent fate—whether it is detoxified or reacts with DNA—also depends on the microenvironment. For instance, the rate of hydrolysis of a diol epoxide can be influenced by the local pH and the presence of DNA itself. nih.gov The formation of DNA adducts is a critical step in PAH-initiated carcinogenesis. nih.govnih.govmdpi.comd-nb.infoscispace.com The specific sequence of the DNA and its local conformation can create preferential sites for adduct formation. Future research using high-resolution structural biology (e.g., X-ray crystallography, cryo-EM) and advanced cell imaging can provide unprecedented views of how these microenvironments dictate the biological outcomes of exposure to Benz(a)anthracene, 4-fluoro-10-methyl-.

Q & A

Q. How can ecotoxicological studies evaluate the bioaccumulation of 4-fluoro-10-methyl-Benz(a)anthracene in aquatic ecosystems?

- Answer :

- Field Sampling : Measure sediment/water concentrations in industrial estuaries using SPE-LC-MS/MS .

- Model Organisms : Expose Daphnia magna or zebrafish embryos (OECD TG 203/236) to sublethal doses; assess teratogenicity (e.g., yolk sac edema) and BCF (bioconcentration factor).

- Trophic Transfer : Use stable isotope analysis (δ¹⁵N) in food webs to track biomagnification in benthic organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。